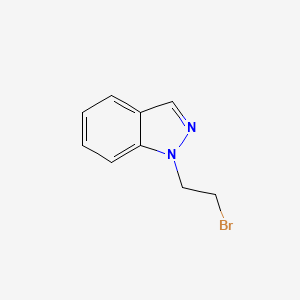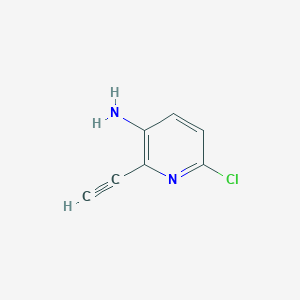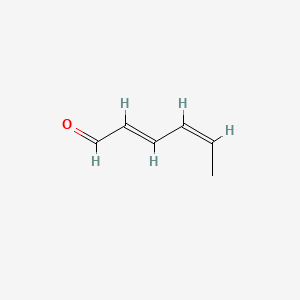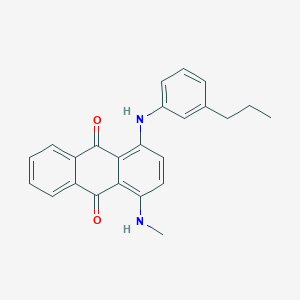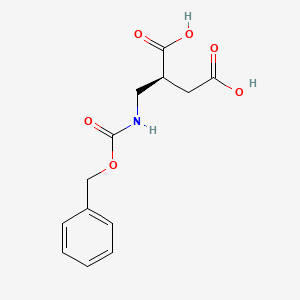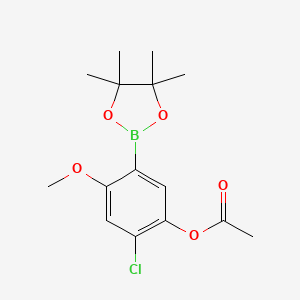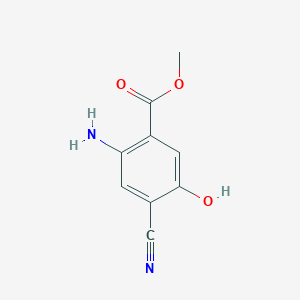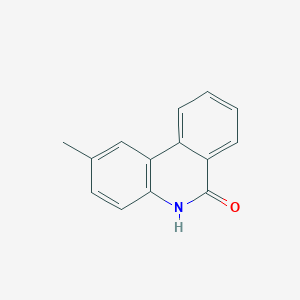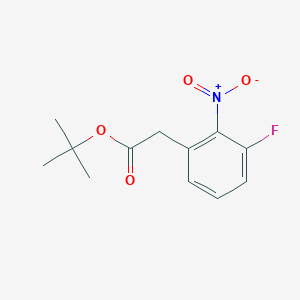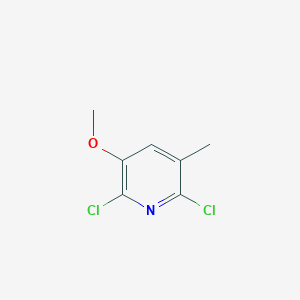
2,6-Dichloro-3-methoxy-5-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-3-methoxy-5-methylpyridine is a heterocyclic aromatic compound with the molecular formula C7H7Cl2NO. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2 and 6 positions, a methoxy group at the 3 position, and a methyl group at the 5 position. This compound is of significant interest in organic synthesis, pharmaceuticals, and agrochemicals due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-methoxy-5-methylpyridine typically involves the chlorination of 3-methoxy-5-methylpyridine. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature range of 50-70°C and ensuring an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound involves a continuous flow process where 3-methoxy-5-methylpyridine is reacted with chlorine gas in a reactor equipped with temperature and pressure control systems. The product is then purified through distillation and recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dichloro-3-methoxy-5-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2 and 6 positions can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methoxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine atoms, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid are used as oxidizing agents.
Reduction: Lithium aluminum hydride in anhydrous ether is used for the reduction reactions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups replacing the chlorine atoms.
Oxidation: Formation of 2,6-dichloro-3-formyl-5-methylpyridine.
Reduction: Formation of 3-methoxy-5-methylpyridine.
Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-3-methoxy-5-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,6-Dichloro-3-methoxy-5-methylpyridine involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating effects of the methoxy group, which affect the compound’s nucleophilicity and electrophilicity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dichloro-3-methylpyridine: Lacks the methoxy group, making it less reactive in certain nucleophilic substitution reactions.
2,6-Dichloro-4-methoxy-5-methylpyridine: The position of the methoxy group affects its reactivity and the types of reactions it undergoes.
2,6-Dichloro-3-methoxy-4-methylpyridine: Similar structure but with different substitution patterns, leading to variations in chemical behavior.
Uniqueness
2,6-Dichloro-3-methoxy-5-methylpyridine is unique due to the specific arrangement of its substituents, which imparts distinct electronic and steric properties. This makes it a valuable compound for targeted chemical synthesis and specialized applications in various fields.
Eigenschaften
Molekularformel |
C7H7Cl2NO |
|---|---|
Molekulargewicht |
192.04 g/mol |
IUPAC-Name |
2,6-dichloro-3-methoxy-5-methylpyridine |
InChI |
InChI=1S/C7H7Cl2NO/c1-4-3-5(11-2)7(9)10-6(4)8/h3H,1-2H3 |
InChI-Schlüssel |
MLXFQSSWXOQTAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N=C1Cl)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


